molecular formula C10H11NO2 B6209978 N-[(4-formylphenyl)methyl]acetamide CAS No. 156866-50-1

N-[(4-formylphenyl)methyl]acetamide

Cat. No.: B6209978
CAS No.: 156866-50-1
M. Wt: 177.2
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Description

N-[(4-Formylphenyl)methyl]acetamide is an acetamide derivative featuring a formyl group (-CHO) at the para position of the benzyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases and heterocyclic compounds. Its structure enables participation in condensation and reductive amination reactions, making it valuable for constructing complex molecules such as diphenyl trimethylamine derivatives . The formyl group enhances electrophilicity, facilitating nucleophilic additions and cross-coupling reactions, which are critical in medicinal chemistry and materials science.

Properties

CAS No.

156866-50-1

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-formylphenyl)methyl]acetamide can be synthesized through the acetylation of 4-aminobenzaldehyde using acetic anhydride. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The product is then isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(4-formylphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-formylphenyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-formylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Structural Features and Dihedral Angles

The spatial arrangement of aromatic rings in acetamide derivatives significantly impacts their physicochemical properties. Key structural comparisons include:

Compound Name Substituents Dihedral Angle (°) Key Interactions Reference ID
N-[(4-Formylphenyl)methyl]acetamide 4-formylphenyl, methylacetamide - Electrophilic formyl group
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide 2-hydroxynaphthalen-1-yl, phenyl 81.54 Intramolecular N–H⋯O H-bonds
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide 4-methylphenyl 82.50 Intermolecular O–H⋯O H-bonds
N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide 3-nitrophenyl 81.90 Intramolecular H-bonding

The dihedral angles between aromatic systems in these analogues range from 78.32° to 84.70°, with the formyl-substituted compound likely exhibiting similar angles due to steric and electronic effects. Intramolecular hydrogen bonds (e.g., N–H⋯O) are common, enhancing stability and crystallinity .

Functional Group Modifications and Reactivity

Substituents on the phenyl ring dictate reactivity and applications:

  • Formyl Group (Target Compound) : Facilitates Schiff base formation (e.g., with amines) and reductive amination (e.g., using NaBH3CN) to generate secondary amines .
  • Hydroxyl Group (Paracetamol, N-(4-hydroxyphenyl)acetamide) : Enhances hydrogen-bonding capacity, improving solubility and bioavailability. Paracetamol is a widely used analgesic .
  • Ethoxy Group (N-(4-ETHOXYPHENYL)-2-(4-FORMYL-2-METHOXYPHENOXY)ACETAMIDE): Increases lipophilicity, which may influence membrane permeability in pharmacological contexts .

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